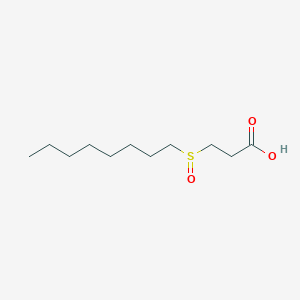![molecular formula C11H18N2O4 B2488099 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 956436-77-4](/img/structure/B2488099.png)
2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid often involves cyclization reactions. For instance, derivatives of 2-iminoimidazolidin-4-one have been synthesized through the cyclization of specific guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride (Shestakov, Sidorenko, & Shikhaliev, 2007). Another example involves the preparation of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives, demonstrating a methodological approach to synthesizing complex molecules (Hayashi et al., 1989).
Molecular Structure Analysis
The molecular structure and conformation of compounds related to this compound can be intricate. For instance, the imidazolidine-2,4-dione system is essentially planar, with specific dihedral angles indicating the orientation of various groups within the molecule (Sethusankar et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cyclocondensation and Michael addition. For instance, novel anti-inflammatory agents were synthesized through cyclocondensation involving dimethylformamide (DMF) as the solvent and anhydrous zinc chloride as a catalyst (Nikalje, Hirani, & Nawle, 2015).
Physical Properties Analysis
The physical properties of these compounds can be characterized by various spectroscopic techniques. A study on the molecular structure, tautomeric stability, protonation, and deprotonation effects provided insights into the vibrational, NMR, and NBO analyses of similar molecules, shedding light on their physical characteristics (Sridevi & Velraj, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, can be elucidated through comprehensive studies. For instance, compounds with the thiazolidinone framework have demonstrated anticancer effects through cell cycle-dependent mechanisms, indicating their chemical reactivity and potential biological applications (Chandrappa et al., 2009).
科学的研究の応用
Conformational Studies and Supramolecular Complexes
Hydantoin-5-acetic acid, a compound with structural similarities, has been crystallized to examine its conformational preferences, indicating its potential use in forming supramolecular complexes. The study by Gerhardt, Tutughamiarso, and Bolte (2012) highlights the compound's rigid acceptor-donor-acceptor hydrogen-bonding site and a flexible side chain, which are crucial for its conformational adaptability and interaction with other molecules Gerhardt, V., Tutughamiarso, M., & Bolte, M. (2012). Acta Crystallographica. Section C, Crystal Structure Communications.
Synthesis of Novel Organic Compounds
Research into derivatives of 2-iminoimidazolidin-4-one and related structures demonstrates the cyclization of specific guanidines with ethyl bromoacetate and other reagents, revealing methods for synthesizing novel organic compounds with potential pharmacological applications. Shestakov, Sidorenko, and Shikhaliev (2007) detailed the synthesis process, providing a foundation for further exploration in medicinal chemistry Shestakov, A. S., Sidorenko, O. E., & Shikhaliev, K. (2007). Russian Chemical Bulletin.
Structural and Conformational Analysis
The structural and conformational analysis of compounds with a hydantoin moiety, such as N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, reveals insights into their molecular geometry, stabilization mechanisms through hydrogen bonds, and implications for designing compounds with specific properties. Sethusankar, Thennarasu, Velmurugan, and Moon Jib-Kim (2002) provided detailed analysis through crystallography and NMR studies, which are vital for understanding molecular interactions and designing functional materials Sethusankar, K., Thennarasu, S., Velmurugan, D., & Moon Jib-Kim (2002). Acta Crystallographica. Section C, Crystal Structure Communications.
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in the Material Safety Data Sheet (MSDS) .
特性
IUPAC Name |
2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-7(2)4-5-11(3)9(16)13(6-8(14)15)10(17)12-11/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWVPJWQTBHVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(C(=O)N(C(=O)N1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)




![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)

![2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2488031.png)
![2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2488033.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid](/img/structure/B2488034.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/no-structure.png)
![2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B2488038.png)
